C17 Sphingosine
概要
説明
スフィンゴシン (d171): は、ヒトの皮膚に自然に存在するスフィンゴ脂質です。これは、長い不飽和炭化水素鎖を有する17炭素アミノアルコールです。 この化合物は、スフィンゴシンキナーゼによってリン酸化されて、C-17スフィンゴシン-1-リン酸を生成することができます 。 スフィンゴシン (d17:1) は、18炭素の対応物と比較して少ないですが、依然としてさまざまな生物学的プロセスにおいて重要な役割を果たしています .
科学的研究の応用
Chemistry:
- Used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .
Biology:
- Plays a role in cell signaling and regulation of cell growth, differentiation, and apoptosis.
- Involved in the formation of lipid rafts in cell membranes .
Medicine:
- Studied for its potential therapeutic applications in treating skin disorders and inflammatory diseases.
- Investigated for its role in cancer biology and as a target for cancer therapy .
Industry:
- Used in the cosmetic industry for its skin-protective properties.
- Employed in the pharmaceutical industry for drug development and formulation .
作用機序
スフィンゴシン (d17:1) は、主にスフィンゴシン-1-リン酸への変換によって効果を発揮します。 これらの受容体は、細胞増殖、生存、遊走、および炎症を含むさまざまな細胞プロセスに関与しています 。 スフィンゴシン-1-リン酸によって活性化されるシグナル伝達経路には、AKT、ERK、およびPKC経路が含まれます .
類似の化合物との比較
類似の化合物:
スフィンゴシン (d181): 18炭素鎖を有する最も一般的なスフィンゴシンの形態です。
スフィンガニン (d180): スフィンゴシンの飽和形態です。
スフィンゴシン (d201): 20炭素鎖を有するスフィンゴシンの変異体です
独自性: スフィンゴシン (d17:1) は、17炭素鎖を持つため、独特です。これは、それほど一般的ではありませんが、依然として生物学的プロセスにおいて重要です。 分析法における内部標準として特に有用です。これは、その独特の特性によるものです .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
C17 Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is quickly phosphorylated into sphingosine 1-phosphate (S1P) driven by sphingosine kinases . This structural variation makes this compound a valuable tool in research, particularly in studies designed to explore sphingosine’s role in cellular signaling mechanisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it was found that sphingosine was quickly phosphorylated into S1P, which demonstrated distinct metabolic patterns compared to globally-released sphingosine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Both the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function .
Temporal Effects in Laboratory Settings
In time-course studies, the mitochondria-specific uncaged sphingosine demonstrated distinct metabolic patterns compared to globally-released sphingosine . This indicates that the effects of this compound can change over time in laboratory settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is quickly phosphorylated into S1P driven by sphingosine kinases . This indicates that this compound interacts with enzymes such as sphingosine kinases in its metabolic pathway.
Subcellular Localization
This compound has been found to accumulate in specific subcellular locations. For instance, it was found to accumulate in late endosomes and lysosomes of cells derived from Niemann-Pick disease type C (NPC) patients . The subcellular localization of this compound can affect its activity or function .
準備方法
合成経路と反応条件: スフィンゴシン (d17:1) は、いくつかの方法で合成できます。一般的なアプローチの1つは、対応するスフィンゴ脂質前駆体の還元を含みます。合成経路には、一般的に次の手順が含まれます。
加水分解: スフィンゴミエリンをセラミドに変換します。
還元: セラミドをスフィンガニンに変換します。
酸化: スフィンガニンをスフィンゴシン (d17:1) に変換します。
工業生産方法: スフィンゴシン (d17:1) の工業生産は、動物組織などの天然資源からの抽出と精製を伴うことがよくあります。このプロセスには、以下が含まれます。
抽出: 組織からのスフィンゴ脂質の抽出。
加水分解: スフィンゴシンを放出します。
化学反応の分析
反応の種類:
酸化: スフィンゴシン (d17:1) は、酸化されてスフィンゴシン-1-リン酸を生成できます。
リン酸化: スフィンゴシンキナーゼによってリン酸化されて、スフィンゴシン-1-リン酸を生成できます。
アシル化: スフィンゴシン (d17:1) は、脂肪酸と反応してセラミドを生成できます。
一般的な試薬と条件:
酸化: 一般的に、過酸化水素や分子状酸素などの酸化剤を使用します。
リン酸化: スフィンゴシンキナーゼとATPが必要です。
アシル化: 脂肪酸とアシルCoAシンテターゼを使用します。
主な生成物:
スフィンゴシン-1-リン酸: リン酸化によって生成されます。
セラミド: アシル化によって生成されます
科学研究における用途
化学:
生物学:
- 細胞シグナル伝達および細胞の成長、分化、およびアポトーシスの調節に関与しています。
- 細胞膜における脂質ラフトの形成に関与しています .
医学:
- 皮膚疾患や炎症性疾患の治療における潜在的な治療用途について研究されています。
- 癌生物学における役割と癌治療の標的としての研究が行われています .
産業:
- 皮膚保護特性のために化粧品業界で使用されます。
- 医薬品業界では、薬物開発と製剤に使用されています .
類似化合物との比較
Sphingosine (d181): The most common form of sphingosine with an 18-carbon chain.
Sphinganine (d180): A saturated form of sphingosine.
Sphingosine (d201): A sphingosine variant with a 20-carbon chain
Uniqueness: Sphingosine (d17:1) is unique due to its 17-carbon chain, which makes it less common but still significant in biological processes. It is particularly useful as an internal standard in analytical methods due to its distinct properties .
特性
IUPAC Name |
(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025448 | |
Record name | C17 Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-48-5 | |
Record name | C17 Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?
A: this compound, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, this compound can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, this compound, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []
Q2: What is the structural characterization of this compound?
A2: this compound, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.
Q3: Can you explain the use of this compound as an internal standard in sphingolipid analysis?
A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, this compound serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.
Q4: What can you tell us about the stability and formulation of this compound?
A: While the provided abstracts don't delve into specific stability data for this compound, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving this compound in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.
Q5: What is the research on this compound's in vitro and in vivo efficacy?
A: Research demonstrates the efficacy of this compound primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, this compound effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of this compound in in vivo models and potential clinical applications.
Q6: Are there any known resistance mechanisms to this compound?
A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to this compound, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to this compound combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with this compound treatment.
Q7: What analytical methods are used to characterize and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including this compound when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。